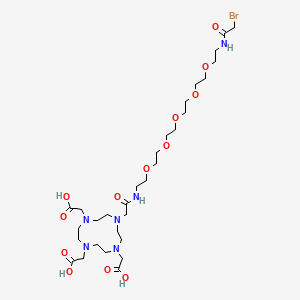
BTC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTC is a human G-quadruplexes regulator, inducing dynamic transitions between the ensembles of unfolded conformations to the folded state in G-quadruplexes, altering the rod shaped DNA sequences into globular quadruplexes with a decrease in hydrodynamic radii.
Applications De Recherche Scientifique
Nanoparticle Transport in Porous Media
BTC in the context of environmental sciences refers to Breakthrough Curve, a method used to describe the transport of nanoparticles in porous media. Nanoparticles are increasingly being distributed within porous media, subjecting them to various transport mechanisms like deposition, attachment/detachment, and agglomeration. Continuum modeling approaches are scalable and have been successful in describing these transport mechanisms. However, the diversity of model equations and the lack of effective approaches for validation present challenges. Understanding the BTCs in column experiments is crucial for future interpretations and effective application of these models in describing NP transport phenomena (Babakhani et al., 2017).
Blockchain Technology in Open Science
Blockchain Technology (BT), often used in sectors like finance and medicine, offers potential benefits in trustability, collaboration, organization, identification, credibility, and transparency. This technology can significantly benefit open science by meeting the requirements of an open science ecosystem. However, its large-scale use in science faces challenges due to various shortcomings, unanswered questions, and research potentials that need to be addressed (Leible et al., 2019).
Blockchain Technology in Perishable Food Supply Chains
During outbreaks, the perishable food supply chain (PFSC) faces significant challenges. Blockchain technology can support operational excellence in PFSC by offering capabilities like immutability, transparency, traceability, and smart contracts. Despite limitations like the generalizability of findings, blockchain provides a promising direction for research and decision-making in PFSCs during pandemics (Kayikci et al., 2021).
Borehole Thermal Energy Storage Systems
Borehole Thermal Energy Storage (BTES) systems are crucial for sustainable and renewable energy production. They facilitate higher renewable energy penetration by mitigating the gap between energy generation and demand. The review of BTES in space heating and domestic hot water capacities reveals the effectiveness of energy storage when diurnal and seasonal storage are used in conjunction. However, there's a lack of integrated models with whole building energy analysis tools, which is a gap that needs addressing (Lanahan & Tabares-Velasco, 2017).
Information and Communication Technologies in Agriculture
The adoption of Information and Communications Technologies (ICTs) and blockchain technologies in agriculture is influenced by application design and socio-demographic factors. Both technologies have similar applications in agricultural production, logistics, and supply chain. However, ICTs focus more on production improvement, while blockchain technologies emphasize improving transparency and transaction efficiency in whole sectors. Future research should address common challenges in the application of these technologies in agriculture (Liu et al., 2021).
Propriétés
Formule moléculaire |
C40H43N11O2 |
|---|---|
Poids moléculaire |
709.86 |
Nom IUPAC |
4,4'-((9H-Carbazole-3,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(3-(dimethylamino)propyl)benzamide) |
InChI |
InChI=1S/C40H43N11O2/c1-48(2)21-5-19-41-39(52)27-7-13-31(14-8-27)50-25-37(44-46-50)29-11-17-35-33(23-29)34-24-30(12-18-36(34)43-35)38-26-51(47-45-38)32-15-9-28(10-16-32)40(53)42-20-6-22-49(3)4/h7-18,23-26,43H,5-6,19-22H2,1-4H3,(H,41,52)(H,42,53) |
Clé InChI |
XYSUKONPSNPCOS-UHFFFAOYSA-N |
SMILES |
O=C(NCCCN(C)C)C1=CC=C(N2N=NC(C3=CC4=C(C=C3)NC5=C4C=C(C6=CN(C7=CC=C(C=C7)C(NCCCN(C)C)=O)N=N6)C=C5)=C2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BTC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide](/img/structure/B1192338.png)
![N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B1192346.png)


![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)

